molecular formula C21H19N5O5 B12752361 1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- CAS No. 115398-84-0

1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)-5-nitro-

Cat. No.: B12752361
CAS No.: 115398-84-0
M. Wt: 421.4 g/mol
InChI Key: FOAMWBBCWPNIPF-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- is a complex organic compound with a unique structure that combines the properties of isoindole, benzimidazole, and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- typically involves multi-step organic reactions. The process begins with the preparation of the isoindole-1,3-dione core, followed by the introduction of the benzimidazole and morpholine moieties. The nitro group is then added through nitration reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Isoindole-1,3,5(2H,4H)-trione, tetrahydro-2-(4-morpholinylmethyl)-
  • 2-Propanone, 1-(4-methoxyphenyl)-

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- is unique due to its combination of isoindole, benzimidazole, and morpholine structures, which confer distinct chemical and biological properties

Properties

CAS No.

115398-84-0

Molecular Formula

C21H19N5O5

Molecular Weight

421.4 g/mol

IUPAC Name

2-[[1-(morpholin-4-ylmethyl)benzimidazol-2-yl]methyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C21H19N5O5/c27-20-15-6-5-14(26(29)30)11-16(15)21(28)24(20)12-19-22-17-3-1-2-4-18(17)25(19)13-23-7-9-31-10-8-23/h1-6,11H,7-10,12-13H2

InChI Key

FOAMWBBCWPNIPF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3N=C2CN4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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